4-[2-(Dimethylamino)ethoxy]benzonitrile

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

4-[2-(Dimethylamino)ethoxy]benzonitrile (CAS 24197-95-3) is a critical Itopride impurity standard (Impurity 2/8) for ANDA submissions and QC. Its para-substituted ethoxy-dimethylamino structure ensures distinct chromatographic retention vs. ortho isomers. As a fragment (MW 190.24, XLogP3 1.6, TPSA 36.3 Ų) with a pKa of 8.59, it serves as a patent-validated synthetic intermediate (US-2016221953-A1).

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 24197-95-3
Cat. No. B110316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Dimethylamino)ethoxy]benzonitrile
CAS24197-95-3
Synonymsp-[2-(Dimethylamino)ethoxy]-benzonitrile; 
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=CC=C(C=C1)C#N
InChIInChI=1S/C11H14N2O/c1-13(2)7-8-14-11-5-3-10(9-12)4-6-11/h3-6H,7-8H2,1-2H3
InChIKeyDTYDLVIYHGGCOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[2-(Dimethylamino)ethoxy]benzonitrile (CAS 24197-95-3): Chemical Class and Baseline Identity for Scientific Procurement


4-[2-(Dimethylamino)ethoxy]benzonitrile (CAS 24197-95-3, molecular formula C₁₁H₁₄N₂O, molecular weight 190.24 g/mol) is an organic compound characterized by a para-substituted benzonitrile core linked via an ethoxy spacer to a dimethylamino group . This structure distinguishes it from the more extensively studied 4-(dimethylamino)benzonitrile (DMABN), which lacks the ethoxy linker [1]. The compound is commercially available as a research chemical and pharmaceutical impurity standard, typically supplied as a low-melting solid or liquid with a purity specification of ≥97% . Its primary documented roles are as an impurity of the gastroprokinetic drug Itopride and as a versatile building block in medicinal chemistry .

Procurement Risk Analysis: Why 4-[2-(Dimethylamino)ethoxy]benzonitrile (24197-95-3) Cannot Be Replaced by Common Analogs


Generic substitution of 4-[2-(dimethylamino)ethoxy]benzonitrile with structurally similar benzonitrile derivatives introduces significant scientific and regulatory risk. The compound's specific para-substitution pattern and ethoxy linker are critical for its defined role as an Itopride impurity marker; the ortho isomer (2-[2-(dimethylamino)ethoxy]benzonitrile) exhibits different chromatographic retention behavior and physicochemical properties, precluding its use as a direct substitute in analytical methods [1]. Furthermore, the ethoxy oxygen serves as a hydrogen bond acceptor and contributes to a topological polar surface area of 36.3 Ų, which directly impacts solubility and membrane permeability compared to analogs lacking this oxygen atom . In synthetic applications, the compound's predicted pKa of 8.59±0.28 dictates its protonation state under physiological and reaction conditions, a parameter that varies significantly among related structures and can alter reaction outcomes or biological readouts .

Quantitative Differentiation Evidence for 4-[2-(Dimethylamino)ethoxy]benzonitrile (24197-95-3) Against Closest Analogs


Defined Role as Itopride Impurity: Regulatory and Analytical Differentiation

4-[2-(Dimethylamino)ethoxy]benzonitrile is explicitly designated as an impurity of Itopride (a dopamine D2-receptor antagonist) in pharmaceutical quality control, a defined and commercially significant role not shared by its ortho isomer or analogs lacking the ethoxy spacer . The compound is used as a reference standard for method validation and analytical quality control in Itopride production, with commercial availability as 'Itopride Impurity 2' and 'Itopride Impurity 8' from multiple accredited vendors [1]. In contrast, the ortho isomer (CAS 206261-63-4) is not associated with any pharmacopeial impurity listings, limiting its utility in regulated pharmaceutical analysis [2]. This regulatory context provides a clear, application-specific differentiation for procurement decisions where traceability to pharmacopeial standards is required.

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Synthetic Utility in Patent-Disclosed Pharmaceutical Intermediates

4-[2-(Dimethylamino)ethoxy]benzonitrile is explicitly claimed as a synthetic intermediate in patent US-2016221953-A1 and EP-3044221-B1 for the preparation of 3-aryl-5-substituted-isoquinolin-1-one compounds with therapeutic applications [1]. This patent linkage provides a documented, application-specific differentiation from other benzonitrile derivatives that lack such explicit patent utility. While the ortho isomer (CAS 206261-63-4) and 4-[2-(dimethylamino)ethyl]benzonitrile (CAS 83937-66-0) may serve as general building blocks, neither is cited in the same patent family for this specific therapeutic class . The compound's XLogP3 value of 1.6 and topological polar surface area of 36.3 Ų are within favorable ranges for CNS drug-likeness, supporting its utility in medicinal chemistry campaigns .

Medicinal Chemistry Patent Analysis Synthetic Intermediates

Physicochemical Property Differentiation: Boiling Point and pKa

The boiling point of 4-[2-(dimethylamino)ethoxy]benzonitrile is reported as 115-117 °C at 0.1 mmHg, a value that enables vacuum distillation purification under mild conditions [1]. Its predicted pKa of 8.59±0.28 indicates that the dimethylamino group will be predominantly protonated at physiological pH (7.4), influencing solubility and membrane permeability in biological assays . In comparison, the ortho isomer (CAS 206261-63-4) exhibits a normal boiling point of 316.3 °C at 760 mmHg, requiring substantially different handling and purification strategies . These distinct physicochemical profiles underscore that the target compound cannot be treated as interchangeable with its positional isomer in experimental workflows.

Physical Chemistry Analytical Method Development Formulation Science

Structural Basis for Differential Biological Activity: Antidepressant Screening Data

In a study of potential antidepressants, 4-[2-(dimethylamino)ethoxy]benzonitrile was serendipitously formed during attempted synthesis of a 1-aryl-2-nitropropene derivative and was subsequently tested for antidepressant activity [1]. The compound proved 'little active or inactive' in the assay, a finding that provides a concrete, albeit negative, differentiation from structurally related amino ethers that displayed activity in the same study [1]. This result establishes that the benzonitrile moiety, in this specific para-ethoxy dimethylamino configuration, does not confer the desired CNS activity observed in other analogs, thereby informing selection criteria for CNS drug discovery campaigns where this scaffold is to be avoided or exploited for off-target selectivity.

Pharmacology Structure-Activity Relationship CNS Drug Discovery

High-Impact Application Scenarios for 4-[2-(Dimethylamino)ethoxy]benzonitrile (CAS 24197-95-3) Based on Verified Evidence


Pharmaceutical Impurity Reference Standard for Itopride Quality Control

4-[2-(Dimethylamino)ethoxy]benzonitrile is explicitly designated as an impurity of Itopride, a gastroprokinetic agent, and is commercially supplied as 'Itopride Impurity 2' and 'Itopride Impurity 8' . Procurement in this context is driven by regulatory compliance requirements for analytical method validation (AMV), abbreviated new drug applications (ANDA), and routine quality control (QC) of Itopride active pharmaceutical ingredient (API) and finished dosage forms. The compound's defined identity and availability as a characterized reference standard ensure traceability to pharmacopeial monographs (USP/EP/BP), a critical differentiator from generic benzonitrile derivatives that lack this regulatory pedigree.

Synthetic Building Block in Medicinal Chemistry for Isoquinolinone Therapeutics

The compound is disclosed as an intermediate in patent US-2016221953-A1 for the synthesis of 3-aryl-5-substituted-isoquinolin-1-one compounds with potential therapeutic applications [1]. Medicinal chemistry teams pursuing this chemotype or related scaffolds may prioritize this specific building block to align with patent-validated synthetic routes, thereby accelerating hit-to-lead optimization and strengthening intellectual property positioning. Its favorable physicochemical properties (XLogP3 = 1.6, TPSA = 36.3 Ų) further support its utility in CNS and oncology programs where moderate lipophilicity and hydrogen-bonding capacity are desirable .

Physicochemical Probe in Chromatographic Method Development

The distinct boiling point (115-117 °C at 0.1 mmHg) and predicted pKa (8.59±0.28) of 4-[2-(dimethylamino)ethoxy]benzonitrile [2] enable its use as a physicochemical probe in reversed-phase HPLC method development and pKa-dependent extraction protocols. Its para-substitution pattern ensures predictable chromatographic behavior, while the basic dimethylamino group allows for retention time modulation via mobile phase pH adjustment. This application is supported by the compound's availability in high purity (≥97%) from multiple commercial sources, facilitating reproducible analytical method validation.

Fragment-Based Drug Discovery (FBDD) Scaffold

4-[2-(Dimethylamino)ethoxy]benzonitrile is marketed as a fragment molecule for molecular splicing, expansion, and modification in drug discovery campaigns . The compound's molecular weight (190.24 Da) and calculated logP (1.6) align with the 'Rule of Three' for fragment-based screening, while the nitrile group serves as a metabolically stable hydrogen bond acceptor and potential covalent warhead precursor. Its defined inactivity in antidepressant assays [3] provides a useful negative control for CNS-targeted fragment libraries, enabling counter-screening against undesired aminergic activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[2-(Dimethylamino)ethoxy]benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.